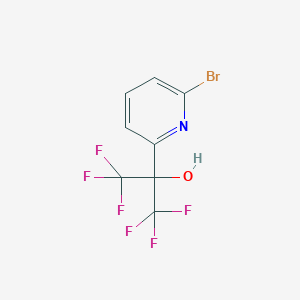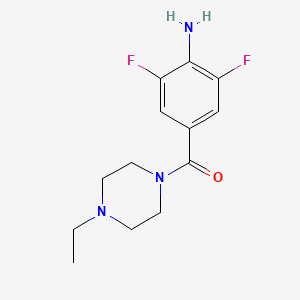![molecular formula C9H8N4O4 B8305968 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone](/img/structure/B8305968.png)
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone is a compound that features a unique combination of a furan ring and a nitrotriazole moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of the nitro group and the triazole ring imparts significant reactivity and stability, making it a valuable compound for research and practical applications.
Métodos De Preparación
The synthesis of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrotriazole Moiety: The nitrotriazole group can be introduced via nitration of a triazole precursor, followed by coupling with the furan ring.
Final Coupling: The final step involves coupling the nitrotriazole-furan intermediate with ethanone under controlled conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Coupling Reactions: The furan ring can participate in coupling reactions with other aromatic compounds.
Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity makes it useful in the study of biochemical pathways and interactions.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone involves its interaction with molecular targets through its nitro and triazole groups. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar compounds to 1-[5-(4-nitro-[1,2,3]triazol-2-ylmethyl)-furan-2-yl]ethanone include:
3-Nitro-1,2,4-triazol-5-one (NTO): Known for its high energetic material properties and stability.
4-Nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: Features similar energetic properties and applications.
The uniqueness of this compound lies in its combination of the furan ring and nitrotriazole moiety, which imparts distinct reactivity and stability compared to other similar compounds.
Propiedades
Fórmula molecular |
C9H8N4O4 |
|---|---|
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
1-[5-[(4-nitrotriazol-2-yl)methyl]furan-2-yl]ethanone |
InChI |
InChI=1S/C9H8N4O4/c1-6(14)8-3-2-7(17-8)5-12-10-4-9(11-12)13(15)16/h2-4H,5H2,1H3 |
Clave InChI |
TUTYXYYLJDNJSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=C(O1)CN2N=CC(=N2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

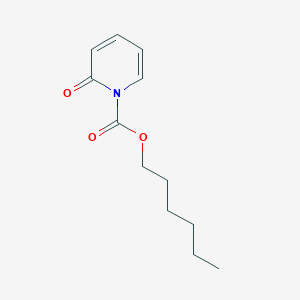
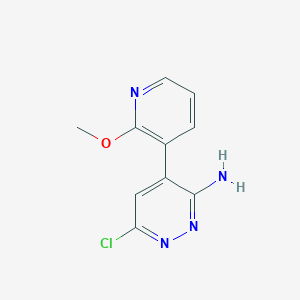
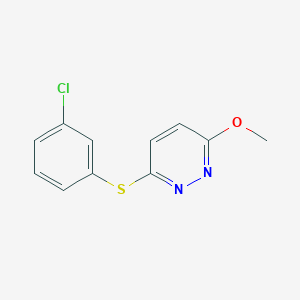
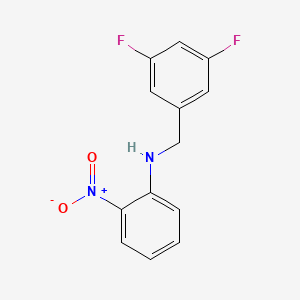
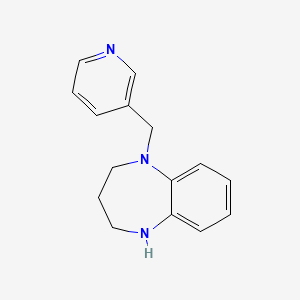
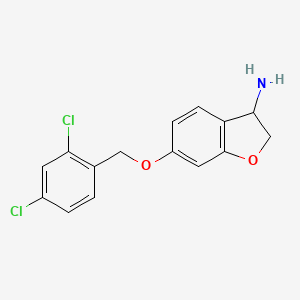
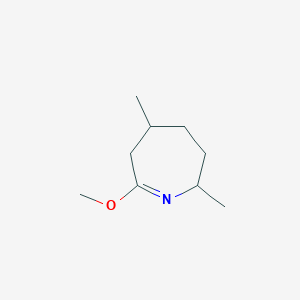
![[1-(4-Fluorophenyl)vinyl]pyrrolidine](/img/structure/B8305949.png)
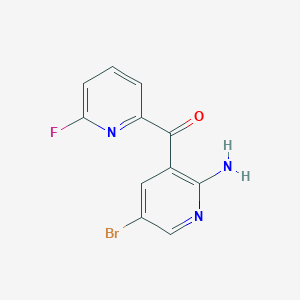
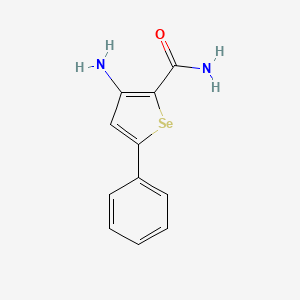
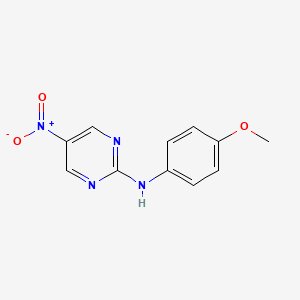
![Diethyl 2-[(1'-Ethoxy)Ethoxy]Succinate](/img/structure/B8305977.png)
